Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate
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Overview
Description
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a furfurylaminocarbonyl group. The molecular formula of this compound is C12H11BF3KNO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate typically involves the reaction of 3-(furfurylaminocarbonyl)phenylboronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by purification through crystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into aniline derivatives.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Scientific Research Applications
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate involves the activation of the trifluoroborate group, which can undergo hydrolysis to form the corresponding boronic acid. This boronic acid can then participate in various reactions, such as cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium 3-(furfurylaminocarbonyl)phenyltrifluoroborate is unique due to the presence of the furfurylaminocarbonyl group, which imparts distinct reactivity and properties compared to other organotrifluoroborates. This unique structure allows for specific applications in organic synthesis and material science that are not achievable with other similar compounds .
Properties
IUPAC Name |
potassium;trifluoro-[3-(furan-2-ylmethylcarbamoyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-4-1-3-9(7-10)12(18)17-8-11-5-2-6-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUAHQMBVSGHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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